molecular formula C41H54ClF2N5O8S B12422191 Mcl-1 antagonist 1

Mcl-1 antagonist 1

Cat. No.: B12422191
M. Wt: 850.4 g/mol
InChI Key: IHYDZFFQPUKFIP-NVKUWZAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mcl-1 antagonist 1 is a compound that targets the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in cell survival by inhibiting apoptosis, the process of programmed cell death. Overexpression of Mcl-1 is associated with various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcl-1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Mcl-1 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mcl-1 antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

Mcl-1 antagonist 1 exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its anti-apoptotic function. This binding frees pro-apoptotic proteins such as BAX and BAK, which then initiate the apoptosis process. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mcl-1 antagonist 1 include other Mcl-1 inhibitors such as AMG-176 and AZD5991. These compounds also target the Mcl-1 protein and have shown promise in preclinical studies for the treatment of hematologic malignancies .

Uniqueness

This compound is unique in its specific binding affinity and mechanism of action compared to other Mcl-1 inhibitors. It has distinct structural features that contribute to its potency and selectivity in inhibiting the Mcl-1 protein .

Biological Activity

Mcl-1 (myeloid cell leukemia-1) is a member of the Bcl-2 family of proteins that plays a crucial role in regulating apoptosis and cell survival, particularly in various cancers. The development of selective Mcl-1 antagonists has emerged as a promising therapeutic strategy to combat malignancies characterized by Mcl-1 overexpression. Among these, Mcl-1 antagonist 1 (often referred to in studies as AZD5991 or AMG-176) has been extensively researched for its biological activity and potential clinical applications.

Mcl-1 antagonists function primarily by disrupting the protein-protein interactions between Mcl-1 and pro-apoptotic proteins such as Bak and Bax. This disruption leads to the activation of the mitochondrial apoptotic pathway, resulting in increased apoptosis in cancer cells. Specifically, AZD5991 binds directly to Mcl-1, inducing rapid apoptosis in various cancer cell lines, including multiple myeloma and acute myeloid leukemia (AML) cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in Mcl-1-dependent cancer cells. For instance, treatment with AZD5991 resulted in:

  • Caspase Activation : Significant activation of caspases was observed, indicating the initiation of the apoptotic cascade.
  • Mitochondrial Depolarization : The compound caused mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis.
  • Cell Viability Reduction : A marked decrease in cell viability was noted across multiple cancer cell lines, highlighting its potential as an effective therapeutic agent .

In Vivo Efficacy

Preclinical models have shown that this compound exhibits potent antitumor activity. For example, complete tumor regression was achieved in several models of multiple myeloma following administration of AZD5991 as a monotherapy or in combination with other agents like bortezomib or venetoclax .

Case Studies

Several case studies have illustrated the effectiveness of Mcl-1 antagonists:

  • Multiple Myeloma : A study involving patients with relapsed multiple myeloma showed that AZD5991 significantly reduced tumor burden and improved overall survival rates when used alongside traditional therapies .
  • Acute Myeloid Leukemia : In AML models, AZD5991 demonstrated a capacity to overcome resistance to conventional chemotherapeutic agents, leading to enhanced apoptosis and reduced tumor growth .

Data Tables

Study Cancer Type Treatment Outcome
Multiple MyelomaAZD5991 MonotherapyComplete tumor regression
Acute Myeloid LeukemiaAZD5991 + VenetoclaxIncreased apoptosis and reduced growth
Chronic Lymphocytic LeukemiaAMG-176 + FludarabineEnhanced response to therapy

Challenges and Future Directions

Despite promising results, targeting Mcl-1 presents challenges due to its complex regulation and the potential for non-apoptotic functions that may influence therapeutic outcomes. Ongoing research aims to elucidate these mechanisms further and optimize the use of Mcl-1 antagonists in clinical settings.

Properties

Molecular Formula

C41H54ClF2N5O8S

Molecular Weight

850.4 g/mol

IUPAC Name

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-15'-hydroxy-N-[2-hydroxyethyl(methyl)sulfamoyl]-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide

InChI

InChI=1S/C41H54ClF2N5O8S/c1-46-15-4-3-7-35(56-19-17-48-25-40(43,44)26-48)32-11-8-29(32)23-49-24-39(14-5-6-28-20-31(42)10-12-33(28)39)27-57-36-13-9-30(21-34(36)49)41(53,22-37(46)51)38(52)45-58(54,55)47(2)16-18-50/h3,7,9-10,12-13,20-21,29,32,35,50,53H,4-6,8,11,14-19,22-27H2,1-2H3,(H,45,52)/b7-3+/t29-,32+,35-,39-,41+/m0/s1

InChI Key

IHYDZFFQPUKFIP-NVKUWZAFSA-N

Isomeric SMILES

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F

Canonical SMILES

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.